molecular formula C14H18ClF3N2O2 B13548342 1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride

1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride

Cat. No.: B13548342
M. Wt: 338.75 g/mol
InChI Key: IEHCBUXPJBGUOD-MNMPKAIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, which is a versatile scaffold in medicinal chemistry, and a trifluoromethyl group, which enhances its pharmacokinetic properties.

Preparation Methods

The synthesis of 1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis and purification techniques.

Chemical Reactions Analysis

1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the pyrrolidine ring, trifluoromethyl group, and phenylmethoxyethanone moiety, which confer distinct pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C14H18ClF3N2O2

Molecular Weight

338.75 g/mol

IUPAC Name

1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride

InChI

InChI=1S/C14H17F3N2O2.ClH/c15-14(16,17)11-6-19(7-12(11)18)13(20)9-21-8-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,18H2;1H/t11-,12-;/m1./s1

InChI Key

IEHCBUXPJBGUOD-MNMPKAIFSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)COCC2=CC=CC=C2)N)C(F)(F)F.Cl

Canonical SMILES

C1C(C(CN1C(=O)COCC2=CC=CC=C2)N)C(F)(F)F.Cl

Origin of Product

United States

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